molecular formula C13H15N3OS2 B2935939 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-phenylsulfanylpropanamide CAS No. 394233-57-9

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-phenylsulfanylpropanamide

Cat. No.: B2935939
CAS No.: 394233-57-9
M. Wt: 293.4
InChI Key: DGSZRNCICNYLEZ-UHFFFAOYSA-N
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Description

The compound “N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-phenylsulfanylpropanamide” is a complex organic molecule that contains a thiadiazole ring. Thiadiazoles are heterocyclic compounds that contain both sulfur and nitrogen in a five-membered ring . They are known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial properties .


Molecular Structure Analysis

The molecular structure of a compound is responsible for its various pharmacological activities. Heterocyclic moieties like thiadiazole have diverse activities. The presence of the =N-C-S- moiety and strong aromaticity of the ring are responsible for providing low toxicity and great in vivo stability .

Scientific Research Applications

Glutaminase Inhibitors in Cancer Therapy

Research has shown the potential of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, related to N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-phenylsulfanylpropanamide, as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These inhibitors, including N-(5-{2-[2-(5-amino-[1,3,4]thiadiazol-2-yl)-ethylsulfanyl]-ethyl}-[1,3,4]thiadiazol-2-yl)-2-phenyl-acetamide, have shown promise in attenuating the growth of human lymphoma B cells in vitro and in vivo, suggesting their potential application in cancer therapy (Shukla et al., 2012).

Anticancer Agents

Novel thiazole and 1,3,4-thiadiazole derivatives incorporating the thiazole moiety have been synthesized and evaluated as potent anticancer agents. These compounds, including those derived from 4-methyl-2-phenylthiazole-5-carbohydrazide, have demonstrated significant in vitro anticancer activity against various cancer cell lines, highlighting their potential in anticancer drug development (Gomha et al., 2017).

Antimicrobial and Antifungal Applications

A series of N-(diethylsulfamoyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamides and related compounds were synthesized and tested for their antimicrobial and antifungal activities. These substances showed sensitivity to both Gram-positive and Gram-negative bacteria and exhibited antifungal activity against Candida albicans, suggesting their utility in developing new antimicrobial and antifungal agents (Sych et al., 2019).

Antihypertensive Activity

Research on some 2-aryl-5-hydrazino-1,3,4-thiadiazoles has indicated that these compounds have antihypertensive activity, primarily through a direct relaxant effect on vascular smooth muscle. This study provides insights into the potential therapeutic applications of thiadiazole derivatives in managing hypertension (Turner et al., 1988).

Properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS2/c1-3-11-15-16-13(19-11)14-12(17)9(2)18-10-7-5-4-6-8-10/h4-9H,3H2,1-2H3,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGSZRNCICNYLEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C(C)SC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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